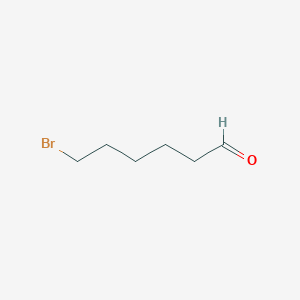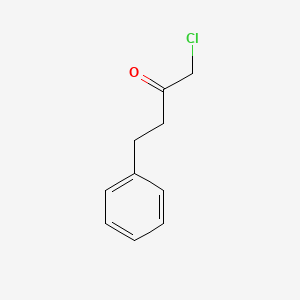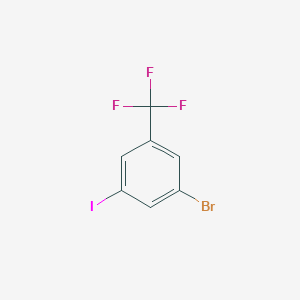
5-Phenyl-4-pentyn-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Preparation of 3-pent-4-ynyloxy phthalonitrile
5-Phenyl-4-pentyn-1-ol is used in the preparation of 3-pent-4-ynyloxy phthalonitrile . This compound is a key intermediate in the synthesis of various organic compounds.
Stereoselective Total Synthesis of Antimicrobial Marine Metabolites
This compound plays an important role as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, ieodomycin A and B . These metabolites have shown promising antimicrobial properties.
Ring-Opening Polymerization Reactions
5-Phenyl-4-pentyn-1-ol is widely utilized in ring-opening polymerization reactions . This process is crucial in the production of various types of polymers.
Endo- and Exo-Cycloisomerization Studies
The compound has been used in the study of the mechanism of (THF)W (CO) 5 -promoted endo- and exo-cycloisomerization of 4-pentyn-1-ol . This research contributes to the understanding of cycloisomerization reactions, which are important in organic synthesis.
Solvent Properties
Due to its chemical structure, 5-Phenyl-4-pentyn-1-ol can act as a solvent in certain chemical reactions . Its unique properties can influence the course of these reactions.
Material Science Applications
The ability of 5-Phenyl-4-pentyn-1-ol to undergo polymerization makes it useful in material science applications . It can be used in the production of various materials with unique properties.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, 4-pentyn-1-ol, is known to be used as a reactant in the synthesis of (+)-serinolamide a, a cannabinoid cb1 receptor agonist . This suggests that 5-Phenyl-4-pentyn-1-ol might also interact with similar targets.
Mode of Action
4-pentyn-1-ol, a structurally similar compound, is known to undergo cycloisomerization . It’s plausible that 5-Phenyl-4-pentyn-1-ol might exhibit similar chemical behavior.
Action Environment
The action of 5-Phenyl-4-pentyn-1-ol can be influenced by various environmental factors. For instance, it’s known to be light-sensitive , suggesting that exposure to light might affect its stability and efficacy. Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , implying that temperature could also influence its stability.
Eigenschaften
IUPAC Name |
5-phenylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456496 | |
| Record name | 5-phenyl-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-4-pentyn-1-ol | |
CAS RN |
24595-58-2 | |
| Record name | 5-phenyl-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Phenyl-4-pentyn-1-ol in the context of the research article?
A1: 5-Phenyl-4-pentyn-1-ol serves as a model substrate to investigate the efficiency and stereoselectivity of a specific copper(I) catalyst in intramolecular hydroalkoxylation reactions []. This reaction involves the addition of the alcohol (–OH) group across the carbon-carbon triple bond within the same molecule, leading to the formation of a cyclic ether product.
Q2: What is the outcome of reacting 5-Phenyl-4-pentyn-1-ol with the copper(I) catalyst mentioned in the study?
A2: The reaction of 5-Phenyl-4-pentyn-1-ol with (IPr)Cu(Me) (IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) catalyst yields (Z)-2-benzylidene-tetrahydrofuran as the major product []. This highlights the catalyst's ability to promote cyclization with high stereoselectivity, favoring the formation of the (Z)-isomer.
Q3: What insights do the experimental and computational studies provide about the reaction mechanism?
A3: The proposed mechanism, supported by both experimental and DFT calculations, suggests that the reaction proceeds through a two-step process []. Initially, the alkyne group of 5-Phenyl-4-pentyn-1-ol inserts into the Cu–O bond of the copper-alkoxide intermediate. This is followed by protonolysis upon reaction with another molecule of 5-Phenyl-4-pentyn-1-ol, releasing the cyclic ether product and regenerating the active catalyst.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


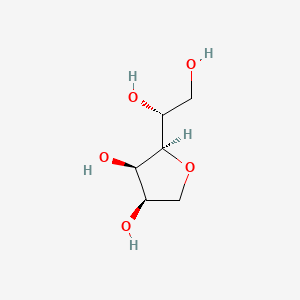
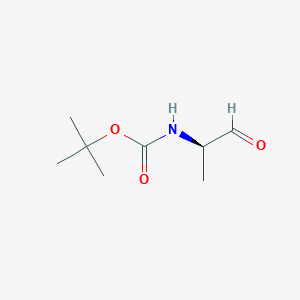
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
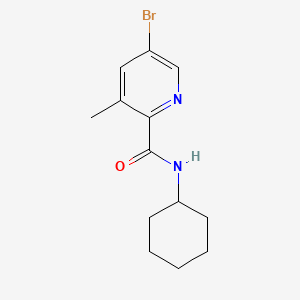


![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
